molecular formula C10H11NO B077456 5-Ethoxyindole CAS No. 10501-17-4

5-Ethoxyindole

Cat. No. B077456
CAS RN: 10501-17-4
M. Wt: 161.2 g/mol
InChI Key: IEKPDICCMASELW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Ethoxyindole derivatives and related compounds often involves complex organic reactions, leveraging the reactivity of indole's nitrogen and aromatic system. For example, the synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid represents a multi-step process starting from 1-azido-4-ethoxybenzene, demonstrating the intricate steps required to introduce ethoxy and other functional groups onto the indole or related structures (Pokhodylo & Obushak, 2022).

Molecular Structure Analysis

Indole derivatives, including 5-Ethoxyindole, exhibit a range of molecular conformations and electronic distributions due to their heterocyclic nature and substituent effects. The study of 5-methoxyindole, a close analogue, through rotational spectroscopy, reveals insights into its conformational preferences and electronic structure, which can be extrapolated to understand 5-Ethoxyindole's characteristics (Brand et al., 2010).

Chemical Reactions and Properties

5-Ethoxyindole's chemical behavior is influenced by the ethoxy group's electronic effects on the indole core. For instance, the presence of an ethoxycarbonyl group can significantly impact the reactivity of indole derivatives in substitution reactions, as demonstrated in studies on 2-ethoxycarbonyl-5-aryl-indoles (Ish et al., 2012).

Scientific Research Applications

  • Radical Cation Production in Photolysis : 5-Ethoxyindole has been studied in the context of photochemistry, specifically in the formation of radical cations during the flash photolysis of 5-m-ethoxy-1-m-ethylindole, which shares similarities with 5-Ethoxyindole. This study sheds light on the absorption spectra and transient formation mechanisms related to these compounds (Kuntz, 1986).

  • Neuropharmacology : Research has been conducted on the effect of 5-Hydroxyindole, a compound structurally similar to 5-Ethoxyindole, on serotonin (5-HT)3 receptor function, which is relevant to understanding the neuropharmacological effects of related indoles (Yang et al., 2003).

  • Pineal Gland Research : 5-Methoxyindoles, a category that includes 5-Ethoxyindole, have been studied for their effects on the sexual axis, particularly in relation to the pineal gland and reproductive system (Pévet, 1983).

  • Molecular Pharmacology : The specific structure-activity relationship of 5-Hydroxytryptamine and related indoles, including 5-Ethoxyindole, has been analyzed to understand their pharmacological specificity (Berridge, 1972).

  • Effects on Nicotinic Receptors : Studies have shown that 5-Hydroxyindole can potentiate responses mediated by alpha 7 nicotinic acetylcholine receptors, indicating potential neuropharmacological applications (Zwart et al., 2002).

  • Protein/Peptide Secretion in Pineal Gland : The influence of various 5-methoxyindoles on protein and peptide secretion in the pineal gland has been investigated, highlighting the complex regulation of these processes (Haldar-Misra & Pévet, 2004).

  • Serotonergic Damage Detection : 5-Hydroxyindoleacetic acid, a metabolite of serotonin and structurally related to 5-Ethoxyindole, has been used to detect serotonergic damage in the CNS, indicating potential applications in neurological research (Ricaurte et al., 1988).

Safety And Hazards

When handling 5-Ethoxyindole, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

5-ethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-12-9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKPDICCMASELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406438
Record name 5-Ethoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxyindole

CAS RN

10501-17-4
Record name 5-Ethoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethoxy-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of commercially available 5-hydroxy-indole (18 g, 13.5 mmol), anhydrous K2CO3 (93.5 g, 5 equiv) and iodoethane (40.5 ml, 3.75 equiv) in acetone (180 mL) is stirred at 50° C. under argon. When TLC (dichloromethane-methanol, 95:5) indicates the disappearance of 5-hydroxy-indole (4 days), the mixture is filtered, the solid is washed with acetone, then the filtrate is concentrated to give 17.67 g (90%) of the title compound, which is sufficiently pure to be used in the next step. M.p. 144-146° C. (from ethanol).
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
93.5 g
Type
reactant
Reaction Step One
Quantity
40.5 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Ethoxyindole
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5-Ethoxyindole
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5-Ethoxyindole
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5-Ethoxyindole
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5-Ethoxyindole

Citations

For This Compound
32
Citations
R Tearavarich, V Hahnvajanawong… - Drug Testing and …, 2011 - Wiley Online Library
… Acylation of 5-ethoxyindole (b) with oxalyl chloride gave the 5-ethoxyindole-3-yl-glyoxalyl … This was followed by reaction with the appropriate amine to give the 5-ethoxyindole-3-yl-…
G Spadoni, G Diamantini, A Bedini… - Journal of pineal …, 2006 - Wiley Online Library
… To prepare the 5-ethoxyindole derivative 7, compound 5d was converted into the corresponding 5-hydroxyindole intermediate by treatment with boron tribromide, and then O-alkylated …
Number of citations: 39 onlinelibrary.wiley.com
M Kondej, A Bartyzel, M Pitucha, TM Wróbel, AG Silva… - Molecules, 2018 - mdpi.com
… Importantly, the dopamine D 2 receptor binding site has enough space to accommodate 5-ethoxyindole moiety, which can be important for further optimization of the lead structure. …
Number of citations: 13 www.mdpi.com
HM Hugel, RJ Greenwood… - Australian Journal of …, 1992 - CSIRO Publishing
Alkylation of 3-acetyl-1-benzyl-2-hydroxy-5-methoxyindole with benzyl bromide in the presence of base resulted in isolation of the C- alkylated product which has been shown by X-ray …
Number of citations: 8 www.publish.csiro.au
IS Megna - 1960 - search.proquest.com
… PART II A SYNTHESIS OP SOME NEW 5-METHOXYAND 5-ETHOXYINDOLE DERIVATIVES …
Number of citations: 2 search.proquest.com
PL Julian, HC Printy - Journal of the American Chemical Society, 1949 - ACS Publications
… To secure the necessary starting materials,namely, 1methylindole and l-methyl-5-ethoxyindole, it seemed appropriate to study the reduction of the corresponding and very readily …
Number of citations: 68 pubs.acs.org
HW Murphy - Journal of Pharmaceutical Sciences, 1964 - Elsevier
… 3- (y-Aminopropyl)-5-ethoxyindole has been … The latter was decarboxylated to furnish 5-ethoxyindole in 80% yield. 5-Ethoxyindole was reacted with acrylonitrile under pressure to yield about …
Number of citations: 4 www.sciencedirect.com
M Rasztawicka, I Wolska, D Maciejewska - Journal of molecular structure, 2007 - Elsevier
… High purity 5-ethoxyindole 1b was obtained in reductive cyclization process from 1a with a higher, sharp melting point as compared with that obtained by previously published …
Number of citations: 7 www.sciencedirect.com
MS MELZER - The Journal of Organic Chemistry, 1962 - ACS Publications
… 5-Ethoxyindole-3-carboxylic acid. A generous sample of this material (as well as a good … The values obtained for the 5-ethoxyindole-3carboxylic acid are probably better than Figure …
Number of citations: 30 pubs.acs.org
B Waclawiková, P Cesar Telles de Souza… - Gut …, 2023 - Taylor & Francis
… The rest of the tested compounds, 5-ethoxyindole, Citation7 5-hydroxy-2-carboxylic acid, … However, when we elongated the ether group at the 5-position (eg, 5-ethoxyindole Citation7 ), …
Number of citations: 2 www.tandfonline.com

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